molecular formula C7H3ClF4O B1402161 1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene CAS No. 1404194-27-9

1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene

Cat. No.: B1402161
CAS No.: 1404194-27-9
M. Wt: 214.54 g/mol
InChI Key: RORZJWKFEOBIEZ-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain the desired product . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
  • 4-(Chlorodifluoromethoxy)nitrobenzene
  • Fluorinated Quinolines

Uniqueness

1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances its stability and reactivity compared to similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-2-4(9)1-5(10)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORZJWKFEOBIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene

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